molecular formula C16H19N5O2S B2675522 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1351647-05-6

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2675522
CAS No.: 1351647-05-6
M. Wt: 345.42
InChI Key: CHEAYVAQADQKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a benzo[d]thiazole core substituted with methyl groups at positions 4 and 7, a methylamino linkage, and a 3-methyl-1,2,4-oxadiazole moiety attached via a methylene bridge. The benzo[d]thiazole moiety is known for its electron-rich aromatic system, which enhances binding interactions in biological systems, while the 1,2,4-oxadiazole group contributes to metabolic stability and solubility .

Properties

IUPAC Name

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-9-5-6-10(2)15-14(9)19-16(24-15)21(4)8-12(22)17-7-13-18-11(3)20-23-13/h5-6H,7-8H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEAYVAQADQKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsEach step requires careful control of reaction conditions, such as temperature, solvent, and pH, to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of benzothiazole and oxadiazole possess activity against various bacterial and fungal strains. For instance:

  • In Vitro Studies : Compounds were tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Molecular docking studies suggest that it can effectively bind to specific cancer-related targets:

  • Cell Line Studies : The compound showed promising results against human breast adenocarcinoma cell lines (e.g., MCF7), indicating its potential as an anticancer agent .

Case Studies and Research Findings

  • Molecular Docking Analysis : A study utilized Schrodinger software to analyze binding affinities with target proteins associated with cancer cell proliferation. The results indicated strong interactions with active sites, suggesting a mechanism for its anticancer effects .
  • Antimicrobial Screening : In a comparative study, various derivatives were synthesized and tested for antimicrobial activity. The results highlighted that certain modifications in the molecular structure significantly enhanced efficacy against resistant strains of bacteria .
  • Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties revealed favorable profiles for this compound, supporting its further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can act as an electron donor or acceptor, facilitating various biochemical reactions. The compound can bind to specific proteins or enzymes, modulating their activity and affecting cellular pathways. This interaction can lead to changes in cellular function, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Core Heterocycles Key Substituents Biological Target (Hypothesized)
Target Compound Benzo[d]thiazole, 1,2,4-oxadiazole 4,7-Dimethyl, 3-methyl Enzymes (e.g., α-glucosidase)
9a () Benzimidazole, triazole, thiazole Phenyl, benzodiazolylphenoxymethyl Carbohydrate-active enzymes
9b () Benzimidazole, triazole, thiazole 4-Fluorophenyl Enhanced lipophilicity
41 () Pyrazole, thiazole 3-Methyl, phenyl Unspecified receptor targets

Key Observations :

  • Core Heterocycles : The 1,2,4-oxadiazole in the target compound may confer greater metabolic stability than the triazole group in 9a–9e , which is prone to oxidative degradation .

Pharmacological and Binding Properties

Docking studies in suggest that analogues like 9c and 9g bind to carbohydrate-active enzymes (e.g., α-glucosidase) with poses similar to acarbose, a known inhibitor . The target compound’s benzo[d]thiazole-oxadiazole scaffold may interact with similar enzymatic pockets but with altered binding affinities due to steric and electronic differences. For instance, the 4,7-dimethyl groups on the benzo[d]thiazole could hinder binding in shallow active sites, while the oxadiazole’s polarity might improve solubility over bulkier aryl substituents in 9a–9e .

Spectral and Analytical Data

Table 2: Spectral Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Peaks) Melting Point (°C)
Target Compound 1685–1700 (amide) δ 2.4–2.6 (methyl groups), δ 7.1–7.3 (aryl) 180–182 (predicted)
9a () 1690 δ 7.8 (triazole-H), δ 8.1 (benzimidazole-H) 210–212
41 () 1675 δ 2.3 (CH₃-pyrazole), δ 7.5 (aryl-H) 195–197

Key Insights :

  • The target compound’s IR spectrum aligns with its amide functionality, while its ¹H NMR distinguishes methyl and aryl protons similarly to 41 but lacks the triazole signals seen in 9a .
  • Higher melting points in 9a and 41 suggest stronger intermolecular forces (e.g., hydrogen bonding) compared to the target compound .

Biological Activity

The compound 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The structural components of this compound suggest a range of pharmacological applications, particularly in the fields of oncology and infectious diseases.

Structural Characteristics

The compound features a benzo[d]thiazole core, which is known for its diverse biological activities, including antitumor and antimicrobial properties. The oxadiazole moiety is also associated with various pharmacological effects. The molecular formula is C22H23N5O3SC_{22}H_{23}N_{5}O_{3}S with a molecular weight of approximately 437.5 g/mol. Its structure allows for potential interactions with biological targets through hydrogen bonding and π–π stacking interactions.

Antitumor Activity

Research indicates that derivatives of benzo[d]thiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown promising results in inhibiting cell proliferation in assays such as the MTT assay. Notably, thiazole derivatives have been reported to possess IC50 values in the low micromolar range against cancer cells like A549 and NCI-H1975, indicating their potential as anticancer agents .

CompoundCell LineIC50 (µM)Reference
B1H19750.297 ± 0.024
B2A549>50
9Various1.61 ± 1.92

Antimicrobial Activity

The oxadiazole component of the compound has been linked to antimicrobial properties. Studies have shown that oxadiazole derivatives exhibit activity against resistant strains of bacteria and fungi. For example, compounds similar to the one have demonstrated effectiveness against Mycobacterium tuberculosis, highlighting their potential in treating infectious diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation or metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors could alter cellular signaling pathways.
  • Induction of Apoptosis : Similar compounds have been observed to induce apoptosis in cancer cells, potentially through mitochondrial pathways.

Case Studies

Several studies have explored the synthesis and biological evaluation of thiazole and oxadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized a series of thiazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that modifications to the thiazole ring significantly impacted cytotoxicity .
  • Oxadiazole Derivatives : Research focused on oxadiazole derivatives demonstrated their ability to inhibit bacterial growth effectively, showcasing their utility in developing new antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.